molecular formula C17H20ClN3O4 B2863948 8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-54-0

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2863948
CAS RN: 1021073-54-0
M. Wt: 365.81
InChI Key: CCNFLSNOMIKLSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis of spirotetramat from this intermediate involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Receptor Interaction and Antagonist Properties

This compound, known as BMY 7378, exhibits significant interaction with alpha 1-adrenoceptors and is a selective antagonist of the alpha 1D-adrenoceptor subtype. In research conducted by Goetz et al. (1995), it was found to have high affinity for rat aorta alpha 1-adrenoceptors. This indicates its potential utility in studying cardiovascular pharmacology, particularly in understanding the role of alpha 1D-adrenoceptors (Goetz et al., 1995).

Antimicrobial Applications

Research involving the chemical structure related to 8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated its potential in antimicrobial applications. Ren et al. (2009) synthesized a derivative that was effective against Staphylococcus aureus and Escherichia coli O157:H7, indicating potential for use in creating antimicrobial surfaces or materials (Ren et al., 2009).

Anticonvulsant Activity

Derivatives of this compound, as studied by Obniska et al. (2006), have shown promising results in terms of anticonvulsant activity. This research is significant for the development of new therapeutic agents in the treatment of epilepsy and other seizure disorders (Obniska et al., 2006).

Material Science and Detoxification

The compound's derivatives have been used in material science, particularly in the development of coatings for cotton fabrics for detoxification purposes. This application is critical in creating protective materials that can neutralize toxic substances or chemical agents (Ren et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase . The benzyl groups of the compound are inserted into the bottom of this pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1, and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by the compound can potentially prevent or reduce necroptosis, thereby alleviating the symptoms of diseases associated with this form of cell death . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents .

properties

IUPAC Name

8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-3-21-15(23)17(19-16(21)24)6-8-20(9-7-17)14(22)12-10-11(18)4-5-13(12)25-2/h4-5,10H,3,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNFLSNOMIKLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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